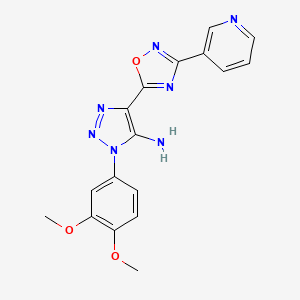

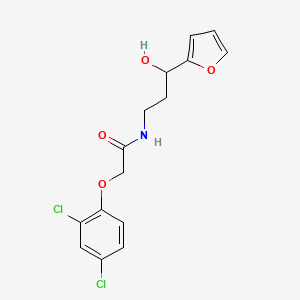

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

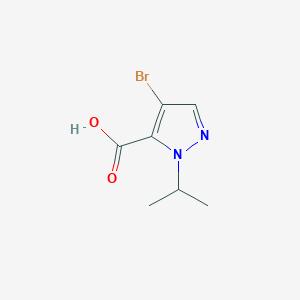

The compound “2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, an isoxazole ring, and a 3,4-dimethoxyphenyl group .

Molecular Structure Analysis

The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethoxyphenyl group is a phenyl ring with methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group. Isoxazole rings can participate in various reactions such as nucleophilic substitutions or additions .Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to "2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide" often undergo studies for their synthesis methods, aiming at improving yields, exploring novel synthetic pathways, or understanding their fundamental chemical properties. For instance, research on the facile synthesis of certain isoquinoline derivatives through cyclisation processes reveals the interest in efficient synthetic routes for complex molecules (King, 2007). These synthesis pathways are crucial for generating compounds with specific functions and exploring their potential applications in various fields.

Potential Applications

Corrosion Inhibition

Research has explored the use of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting metals against corrosion (Yıldırım & Çetin, 2008). This indicates potential industrial applications in materials science and engineering.

Pharmacological Effects

The study of substituted thiadiazoles as anti-inflammatory and analgesic agents showcases the medical research interest in compounds with similar chemical frameworks (Shkair et al., 2016). Such research underlines the ongoing efforts to discover new therapeutic agents.

Ligand-Protein Interactions

Investigations into the ligand-protein interactions and photovoltaic efficiency modeling of bioactive analogs, including benzothiazolinone acetamide analogs, highlight the multifaceted research interest from biochemical interactions to potential energy applications (Mary et al., 2020).

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. It could be interesting to explore its potential biological activity given the presence of the isoxazole ring and the 3,4-dimethoxyphenyl group, which are found in many bioactive compounds .

properties

IUPAC Name |

2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZZQIOHZPKDTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)

![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)

![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)